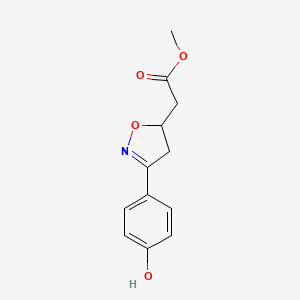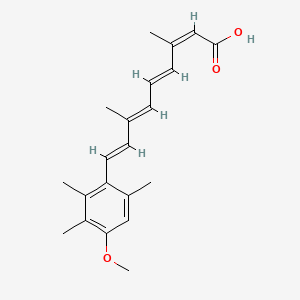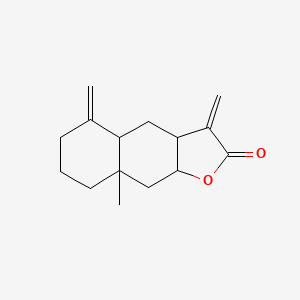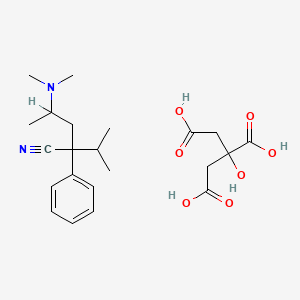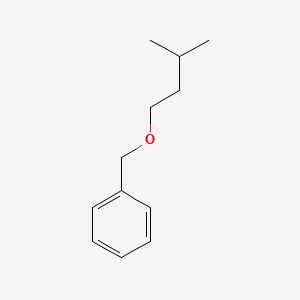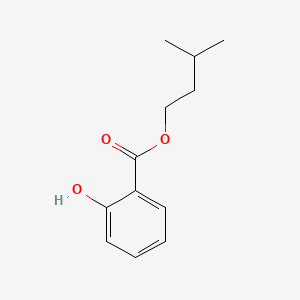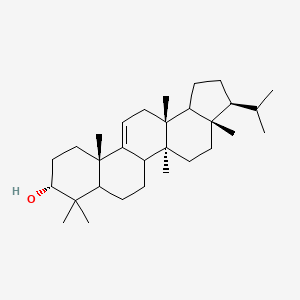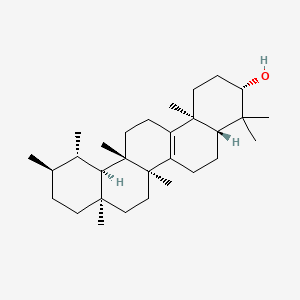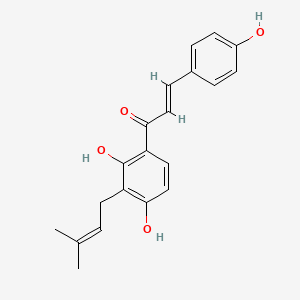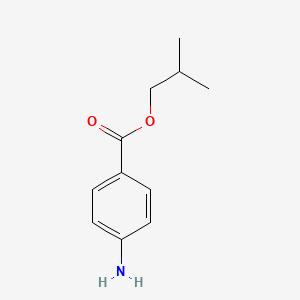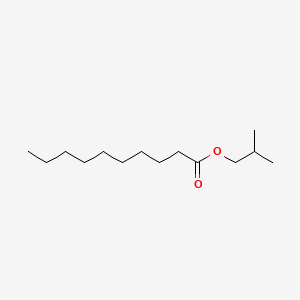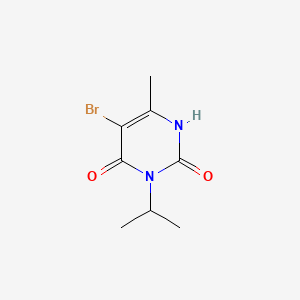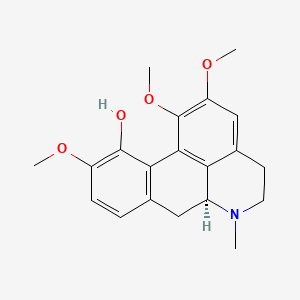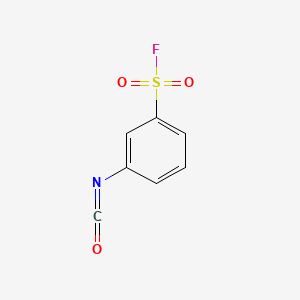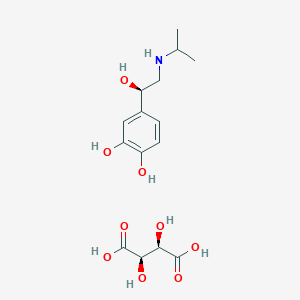
Isoproterenol tartrate, (-)-
Vue d'ensemble
Description
Isoproterenol, also known as isoprenaline, is a drug primarily indicated for bradydysrhythmias . It is a beta-1 and beta-2 adrenergic receptor agonist . The drug structurally resembles epinephrine and was first approved for use in the United States in 1947 .
Molecular Structure Analysis
Isoproterenol is a non-selective β adrenoceptor agonist structurally similar to epinephrine and norepinephrine . The structure of Isoproterenol was optimized by several common functionals in conjunction with 6-311++G (d,p) level of theory .Chemical Reactions Analysis
Isoproterenol is a beta-1 and beta-2 adrenergic receptor agonist . It results in increased heart rate, increased heart contractility, relaxation of bronchial, gastrointestinal, and uterine smooth muscle, and peripheral vasodilation .Applications De Recherche Scientifique
Cardiovascular Research
Scientific Field
Cardiovascular Medicine and Pharmacology
Application Summary
Isoproterenol tartrate is widely used in cardiovascular research to model heart diseases, particularly heart failure and cardiac hypertrophy. It serves as a potent β-adrenergic agonist that can induce stress similar to that seen in human cardiac conditions.
Methods of Application
In animal models, isoproterenol tartrate is typically administered subcutaneously in a dose gradient to induce chronic heart failure or cardiac hypertrophy. Dosages and duration vary based on the desired model and species used.
Results and Outcomes
Studies have shown that doses of 100 mg/kg for 7 days can create a stable chronic heart failure model in mice. This leads to echocardiographic abnormalities and significant increases in biomarkers like brain natriuretic peptide .
Molecular Biology
Scientific Field
Molecular Biology and Genetics
Application Summary
Isoproterenol tartrate is used to study the expression of microRNAs in cardiac hypertrophy, providing insights into the molecular mechanisms underlying this condition.
Methods of Application
Rats are injected with isoproterenol to induce cardiac hypertrophy, followed by high-throughput sequencing to identify changes in miRNA expression.
Results and Outcomes
The study identified 623 miRNAs, with 33 being specifically expressed in cardiac hypertrophy rats. This suggests a complex regulatory network influenced by isoproterenol tartrate .
Pathophysiology
Scientific Field
Pathophysiology
Application Summary
Isoproterenol tartrate is instrumental in understanding the pathophysiological changes during cardiac remodeling, such as necrosis and fibrosis.
Methods of Application
Isoproterenol is administered to induce cardiac remodeling, with subsequent analysis of hormonal activations and histomorphological changes.
Results and Outcomes
Research indicates that isoproterenol treatment leads to cardiomyocyte necrosis and reparative fibrosis, along with transient elevations of plasma renin activity and cardiac angiotensin converting enzyme activity .
Pharmacodynamics
Scientific Field
Pharmacodynamics
Application Summary
The compound is used to evaluate the efficacy of potential cardioprotective drugs by inducing cardiac injury, which is then treated with the drug under investigation.
Methods of Application
Isoproterenol is used to induce myocardial infarction in rats, followed by treatment with the test compound to assess its protective effects.
Results and Outcomes
Studies have shown that pretreatment with certain compounds can attenuate the cardiac injury caused by isoproterenol, as evidenced by improved lipid profiles and cardiac functional markers .
Toxicology
Scientific Field
Toxicology
Application Summary
Isoproterenol tartrate’s toxicological effects are studied to understand its impact on cardiac health and to establish safe dosage ranges.
Methods of Application
Toxicological studies involve administering varying doses of isoproterenol to animal models and monitoring for adverse effects.
Results and Outcomes
Research has found that certain doses can lead to adverse cardiac events, helping to establish upper limits for safe administration .
Biomedical Engineering
Scientific Field
Biomedical Engineering
Application Summary
Isoproterenol tartrate is used in the development of biomedical devices and materials, such as drug-loaded nanofibers for controlled drug release.
Methods of Application
The compound is incorporated into biopolymers and characterized for its release profile and antimicrobial activity.
Results and Outcomes
Studies have demonstrated that drug-loaded nanofibers can maintain controlled drug release for over 7 days, showing potential for versatile biomedical applications .
This analysis provides a detailed look at the diverse applications of “Isoproterenol tartrate, (-)-” in scientific research, highlighting its significance in various fields and the outcomes of its use. Each application is distinct and contributes to the broader understanding of this compound’s role in health and disease.
Cellular Physiology
Scientific Field
Cellular Physiology
Application Summary
Isoproterenol tartrate is used to study the effects of β-adrenergic receptor activation on cardiomyocyte physiology, particularly focusing on ryanodine receptor (RyR2) behavior.
Methods of Application
Researchers apply isoproterenol to rat ventricular cardiomyocytes and use techniques like direct stochastic optical reconstruction microscopy (dSTORM) to observe changes in RyR2 clusters.
Results and Outcomes
The application of 300 nmol/liter isoproterenol leads to a symmetrical enlargement of RyR2 cluster areas and a decrease in the edge-to-edge nearest neighbor distance, suggesting a coalescence to increase the cluster areas .
Neurobiology
Scientific Field
Neurobiology
Application Summary
Isoproterenol tartrate is investigated for its potential neuroprotective effects against amyloid β toxicity, which is implicated in neurodegenerative diseases like Alzheimer’s.
Methods of Application
The compound is used to activate adrenergic β receptors in neuronal models exposed to amyloid β to assess neurodegeneration and intracellular Zn2+ dysregulation.
Results and Outcomes
Preliminary findings suggest that isoproterenol may reduce neurodegeneration caused by amyloid β, indicating a possible therapeutic pathway for mitigating the effects of Alzheimer’s disease .
Heart Failure Mechanisms
Scientific Field
Cardiology
Application Summary
Isoproterenol tartrate is pivotal in confirming the optimal dose for inducing chronic heart failure in mice models, aiding in the study of heart failure-related mechanisms and treatments.
Methods of Application
Mice are injected subcutaneously with isoproterenol in a dose gradient to establish a chronic heart failure model, followed by echocardiography and ELISA to confirm heart failure occurrence.
Results and Outcomes
The research found that an injection dose of 100 mg/kg for 7 days was most suitable for creating a stable chronic heart failure model in mice, as evidenced by echocardiographic abnormalities and significant increases in biomarkers like brain natriuretic peptide .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.C4H6O6/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;5-1(3(7)8)2(6)4(9)10/h3-5,7,11-15H,6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOPECYONBDFEM-MBANBULQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40915-50-2 | |
| Record name | 1,2-Benzenediol, 4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]-, (R)-, (2R,3R)-2,3-dihydroxybutanedioate (2:1) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40915-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID701017255 | |
| Record name | (2R,3R)-2,3-dihydroxybutanedioic acid—4-{(1R)-1-hydroxy-2-[(propan-2-yl)amino]ethyl}benzene-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoproterenol tartrate, (-)- | |
CAS RN |
54750-10-6 | |
| Record name | 1,2-Benzenediol, 4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54750-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoproterenol tartrate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054750106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R)-2,3-dihydroxybutanedioic acid—4-{(1R)-1-hydroxy-2-[(propan-2-yl)amino]ethyl}benzene-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-1,2-dihydroxy-4-((1-hydroxy-2-(isopropyl)amino)ethyl)benzene D-bitartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROTERENOL TARTRATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I172M2811Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



